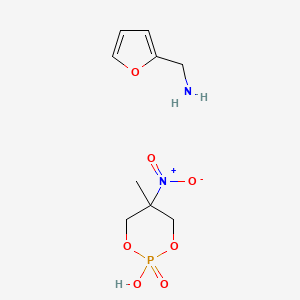
furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is a compound that combines the properties of furan derivatives and organophosphorus compounds Furan derivatives are known for their wide range of biological activities, while organophosphorus compounds are often used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include furanones, amines, and halogenated furan derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide involves its interaction with biological molecules. The furan ring can interact with enzymes and receptors, while the organophosphorus moiety can inhibit certain enzymes by forming covalent bonds with active site residues. This dual functionality makes it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine: A simpler furan derivative with similar biological activity.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another organophosphorus compound with different reactivity and applications.
Uniqueness
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is unique due to its combination of a furan ring and an organophosphorus moiety, which imparts a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
20457-76-5 |
|---|---|
Molecular Formula |
C9H15N2O7P |
Molecular Weight |
294.20 g/mol |
IUPAC Name |
furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H7NO.C4H8NO6P/c6-4-5-2-1-3-7-5;1-4(5(6)7)2-10-12(8,9)11-3-4/h1-3H,4,6H2;2-3H2,1H3,(H,8,9) |
InChI Key |
YUPWRLMBWBUHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)O)[N+](=O)[O-].C1=COC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



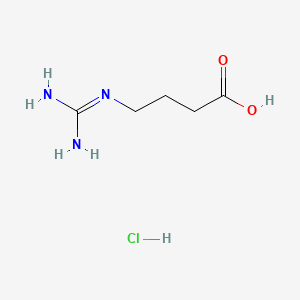
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
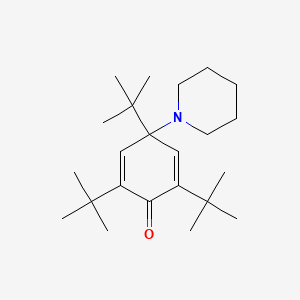

![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)

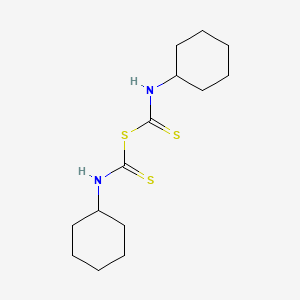
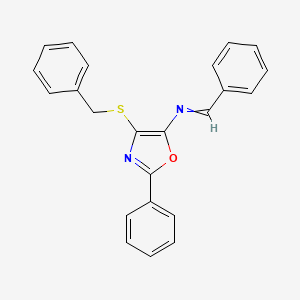


![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)

